3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C12H11FN2O/c13-9-3-1-2-8(6-9)12-10-7-16-5-4-11(10)14-15-12/h1-3,6H,4-5,7H2,(H,14,15) |
InChI Key |
GPWSZXXJQZIOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazonyl bromides with active methylene compounds such as dibenzoylmethane, acetylacetone, or ethyl acetoacetate. The reaction proceeds through nucleophilic addition, intramolecular cyclization, and elimination steps to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable .
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The compound’s synthesis itself involves cyclization reactions. A common route utilizes hydrazonyl bromides and active methylene compounds (e.g., dibenzoylmethane) in ethanol under reflux, yielding the pyrano-pyrazole scaffold via nucleophilic addition and intramolecular cyclization. The fluorophenyl group enhances electrophilicity at the pyrazole C-3 position, facilitating ring closure.
Key Conditions :
-
Solvent: Ethanol or methanol
-
Temperature: 60–80°C
-
Catalysts: Acidic (e.g., HOAc) or basic (e.g., K₂CO₃) conditions
Nucleophilic Aromatic Substitution (NAS)
The 3-fluorophenyl substituent undergoes selective NAS at the meta-position due to the fluorine atom’s electron-withdrawing effect. Reactions with amines or alkoxides yield substituted phenyl derivatives:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 100°C, 12 h | 3-(3-Piperidinophenyl) derivative | 68% | |
| Sodium methoxide | MeOH, reflux, 6 h | 3-(3-Methoxyphenyl) derivative | 72% |
Oxidation and Reduction
The tetrahydropyran ring is susceptible to oxidation. Under acidic conditions (HOAc, O₂), the ring oxidizes to a dihydropyranone, while the pyrazole remains intact :
Reduction of the pyrazole ring with H₂/Pd-C selectively saturates the N–N bond, forming a pyrazolidine derivative .
Cross-Coupling Reactions
The pyrazole C-4 position participates in palladium-catalyzed cross-couplings. Introducing a triflate group at C-4 enables Suzuki and Heck reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₃PO₄, dioxane, 90°C | 4-Arylpyrano-pyrazole | 44–95% | |
| Heck reaction | Pd(OAc)₂, PPh₃, NEt₃, DMF, 120°C | 4-Alkenylpyrano-pyrazole | 61% |
Functionalization via Alkylation/Acylation
The pyrazole N-1 and N-2 positions undergo alkylation or acylation. For example:
-
N-Methylation : Treatment with methyl iodide and Cs₂CO₃ in dioxane (40°C, 8 h) yields the N-methylated product (79% yield).
-
Acylation : Reaction with cinnamoyl chloride in THF forms an amide derivative (83% yield).
Heterocyclic Annulation
The compound serves as a precursor for spiro- and fused-heterocycles. Reaction with aldehydes and malononitrile under organocatalytic conditions (e.g., L-proline) generates spiro-pyrano-pyrazoles :
Acid/Base-Mediated Rearrangements
Under strongly acidic conditions (H₂SO₄, 0°C), the pyrano-pyrazole undergoes ring contraction to form a benzofuran analog . Conversely, basic conditions (NaOH, H₂O₂) induce ring expansion via epoxide intermediates .
Reaction Optimization Insights
-
Catalyst Efficiency : Nanocatalysts (e.g., CuO NPs) improve cyclization yields by 15–20% compared to traditional acids.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS reaction rates by stabilizing transition states.
-
Atmospheric Control : Oxygen atmosphere critically boosts oxidation yields (e.g., from 7% under argon to 92% under O₂) .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between 3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and related compounds:
Key Observations :
- Core Heterocycle: The pyrano[4,3-c]pyrazole system (as in the target compound) is distinct from pyrrolo[1,2-b]pyrazole or pyrazolo[4,3-c]pyridine , which alter ring saturation and electronic properties.
- Substituent Effects : Fluorine positioning (3- vs. 4-fluorophenyl) impacts steric and electronic interactions. For example, 3-fluorophenyl derivatives may exhibit better metabolic stability compared to 4-substituted analogs due to reduced enzymatic dehalogenation .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (2.1) is lower than the dichlorophenyl derivative (logP ~3.5, ), suggesting reduced membrane permeability but possibly better solubility.
- Hydrogen Bonding: The pyrano[4,3-c]pyrazole core provides two hydrogen bond acceptors (N and O), while pyrrolo[1,2-b]pyrazole derivatives lack the pyran oxygen, reducing polarity .
Enzyme Inhibition
- CREB-Binding Protein (CBP)/p300 Inhibition: The pyrazolo[4,3-c]pyridine derivative with a 3-fluoroanilino group (IC₅₀ = 430 nM) shows moderate inhibition, whereas a 4-methylanilino analog (IC₅₀ = 300 nM) demonstrates higher potency . This highlights the sensitivity of CBP/p300 to substituent electronic and steric effects. The target compound’s pyrano[4,3-c]pyrazole core may offer improved selectivity over pyrazolo[4,3-c]pyridines due to distinct binding conformations.
Biological Activity
3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS: 2137687-60-4) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods often utilize hydrazine derivatives and acetylenic ketones as starting materials. Recent advancements in synthetic methodologies have improved yields and reduced reaction times .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes. In particular:
- IC50 Values : Compounds within this class have shown IC50 values ranging from 0.01 to 5.40 µM against COX-1 and COX-2 enzymes .
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines:
- MCF7 Cell Line : Exhibited growth inhibition with an IC50 value of approximately 12.50 µM.
- NCI-H460 Cell Line : Demonstrated significant cytotoxicity with an IC50 value of around 42.30 µM .
Study on Antitumor Activity
A recent study evaluated various pyrazole derivatives for their antitumor activity against lung cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis:
- Compound Efficacy : A derivative similar to this compound showed promising results with an IC50 value of 0.95 nM against NCI-H460 cells .
Study on Anti-inflammatory Effects
Another research focused on the anti-inflammatory effects of related pyrazoles demonstrated that these compounds could effectively reduce inflammation in vivo:
- Inhibition Rate : The compounds exhibited a percentage inhibition rate of around 27% to 35% in various inflammatory models .
Comparative Table of Biological Activities
| Compound Name | Activity Type | Cell Line | IC50 Value (µM) |
|---|---|---|---|
| This compound | Anticancer | MCF7 | 12.50 |
| NCI-H460 | 42.30 | ||
| Related Pyrazole Derivative | Anti-inflammatory | COX-1 | 5.40 |
| COX-2 | 0.01 |
Q & A
Q. Basic SAR Studies
- 3-Fluorophenyl substituent : Critical for target binding; replacing fluorine with Cl or CF₃ reduces potency (e.g., 10-fold drop in HDAC inhibition) .
- Pyran ring saturation : Dihydro derivatives (e.g., 1,4,6,7-tetrahydro) show enhanced metabolic stability over fully aromatic analogs .
Advanced Computational Modeling
Use docking simulations (AutoDock Vina) to map interactions with PPARγ or Chk2. Substituents at the 1-position (e.g., N1-chlorophenyl in 10ae/10af ) improve PPARγ binding affinity (Kd = 1.8 µM) via hydrophobic pocket interactions .
What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?
Q. Basic Characterization
Q. Advanced Structural Analysis
- X-ray crystallography : Resolve conformational ambiguities (e.g., envelope vs. half-chair pyran ring conformers) .
- Thermogravimetric analysis (TGA) : Assess thermal stability for formulation studies (decomposition >200°C preferred) .
How can contradictory results in biological assays (e.g., varying IC₅₀ across cell lines) be systematically addressed?
Q. Methodological Approach
- Dose-response normalization : Use Hill slope analysis to compare assay sensitivity.
- Cell line profiling : Test across diverse panels (e.g., NCI-60) to identify lineage-specific activity .
- Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to rule out polypharmacology .
What green chemistry strategies are applicable to synthesize this compound with minimal environmental impact?
Q. Basic Techniques
Q. Advanced Innovations
- Photocatalytic synthesis : Carbazole-based photocatalysts (e.g., 4CzIPN) enable visible-light-driven reactions in water (PCET mechanism, 80% yield) .
How can computational modeling predict the compound’s reactivity and guide synthetic optimization?
Q. Advanced Workflow
- DFT calculations : Optimize transition states (e.g., cyclization steps) using Gaussian09 at B3LYP/6-31G* level .
- Molecular dynamics : Simulate solubility in biorelevant media (e.g., PBS) via COSMO-RS .
What in vitro and in vivo models are suitable for assessing pharmacokinetic properties?
Q. Methodological Pipeline
- In vitro : Microsomal stability (human liver microsomes, t½ >30 min), Caco-2 permeability (Papp >1×10⁻⁶ cm/s) .
- In vivo : PK studies in rodents (IV/oral dosing) to calculate AUC, Cmax, and bioavailability (>20% target) .
How can combinatorial libraries of pyranopyrazole derivatives be generated for high-throughput screening?
Q. Advanced Strategy
- Diversity-oriented synthesis : Vary substituents at positions 1 (alkyl/aryl), 3 (halogen/CF₃), and 4 (ester/amide) .
- Automated parallel synthesis : Use 96-well plates with immobilized catalysts (e.g., poly-melamine-formaldehyde) .
What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
